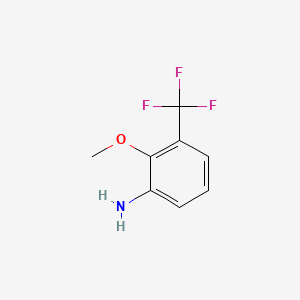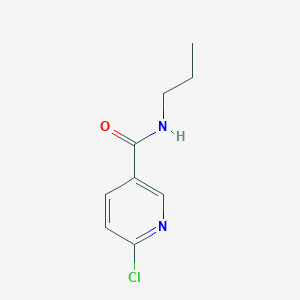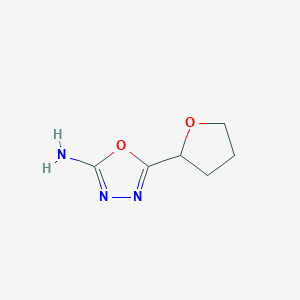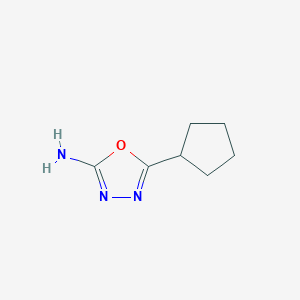
4-(2-Bromophényl)pyridine
Vue d'ensemble
Description
4-(2-Bromophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It consists of a pyridine ring substituted with a bromophenyl group at the 4-position
Applications De Recherche Scientifique
4-(2-Bromophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific chemical properties.
Mécanisme D'action
Target of Action
The primary target of 4-(2-Bromophenyl)pyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound may also interact with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac) in cyclometalated Pd (ii) and Ir (iii) complexes .
Mode of Action
The mode of action of 4-(2-Bromophenyl)pyridine involves its participation in the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-(2-Bromophenyl)pyridine are primarily related to the SM coupling reaction. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has a melting point of 220-224 °c and a predicted boiling point of 3188±170 °C . Its predicted density is 1.426±0.06 g/cm3 . These properties may influence its bioavailability.
Result of Action
The result of the action of 4-(2-Bromophenyl)pyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of biaryl compounds, which have applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of 4-(2-Bromophenyl)pyridine is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use in a variety of reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a base such as potassium carbonate and a palladium catalyst under mild conditions to form the desired product.
Another method involves the direct arylation of pyridine derivatives using palladium-catalyzed C-H bond activation. This method allows for the functionalization of specific positions on the pyridine ring, providing a versatile route to synthesize various arylated pyridine derivatives .
Industrial Production Methods
Industrial production of 4-(2-Bromophenyl)pyridine often relies on scalable and cost-effective synthetic routes. The Suzuki-Miyaura coupling reaction is widely used in industrial settings due to its efficiency and high yield. The reaction conditions are optimized to ensure the reproducibility and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to facilitate reactions.
Solvents: Common solvents include ethanol and dichloromethane.
Major Products Formed
The major products formed from these reactions include various arylated pyridine derivatives, which can be further functionalized for specific applications.
Comparaison Avec Des Composés Similaires
4-(2-Bromophenyl)pyridine can be compared with other pyridine derivatives such as:
4-(4-Bromophenyl)pyridine: Similar structure but different substitution pattern.
2-(4-Bromophenyl)pyridine: Bromine atom positioned differently on the pyridine ring.
Thienopyridine Compounds: Contain a fused thiophene ring, exhibiting different biological activities.
The uniqueness of 4-(2-Bromophenyl)pyridine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
4-(2-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZVURXUOZUXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101681-34-9 | |
| Record name | 4-(2-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)


![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
